molecular formula C14H19NO4 B2893927 Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate CAS No. 1156079-14-9

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate

Cat. No.: B2893927
CAS No.: 1156079-14-9
M. Wt: 265.309
InChI Key: BXZRDKACESNYKH-UHFFFAOYSA-N
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Description

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol It is known for its unique structure, which includes a formamido group attached to a hexanoate chain, with a hydroxyphenyl group at the para position

Scientific Research Applications

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for “Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” should be referred to for detailed safety and hazard information . It’s important to use personal protective equipment as required and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate typically involves the reaction of 3-hydroxybenzoic acid with hexanoic acid, followed by esterification and formamidation. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The formamidation step may require the use of formamide or a formamidine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the formamido group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[(3-hydroxybenzoyl)amino]hexanoate
  • Hexanoic acid, 6-[(3-hydroxybenzoyl)amino]-, methyl ester

Uniqueness

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 6-[(3-hydroxybenzoyl)amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13(17)8-3-2-4-9-15-14(18)11-6-5-7-12(16)10-11/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZRDKACESNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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